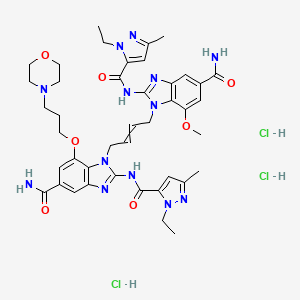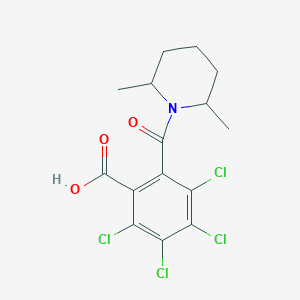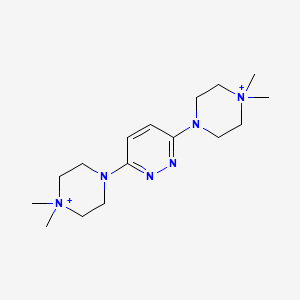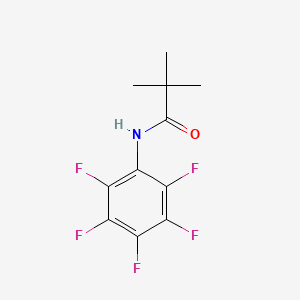
diABZI STING agonist-1 (trihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
diABZI STING agonist-1 trihydrochloride is a selective stimulator of interferon genes (STING) receptor agonist. It is a non-nucleotide-based ligand that potently activates STING, inducing the activation of type-I interferons and pro-inflammatory cytokines in both in vitro and in vivo settings . This compound has shown significant potential in various scientific research applications, particularly in the fields of immunology and oncology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diABZI STING agonist-1 trihydrochloride involves the creation of a dimeric ligand by linking two amidobenzimidazole (ABZI) molecules. This process takes advantage of the symmetrical nature of STING . The synthetic route typically includes the following steps:
Formation of Amidobenzimidazole Core: The core structure is synthesized through a series of condensation reactions involving benzimidazole derivatives.
Linking of ABZI Molecules: The two ABZI molecules are linked to form a single optimized dimeric ligand.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.
Industrial Production Methods
Industrial production of diABZI STING agonist-1 trihydrochloride involves scaling up the synthetic route while ensuring consistency and purity. This typically includes:
Batch Synthesis: Large-scale batch synthesis under controlled conditions to maintain the quality and yield.
Quality Control: Rigorous quality control measures, including purity testing using HPLC and confirmation of the absence of endotoxins and other contaminants.
化学反応の分析
Types of Reactions
diABZI STING agonist-1 trihydrochloride primarily undergoes:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Various substitution reactions can be carried out to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of diABZI STING agonist-1 trihydrochloride with modified functional groups, which can be used for further research and development .
科学的研究の応用
diABZI STING agonist-1 trihydrochloride has a wide range of scientific research applications:
作用機序
diABZI STING agonist-1 trihydrochloride activates the STING pathway by binding to the STING receptor. This activation leads to the induction of type-I interferons and pro-inflammatory cytokines through the TBK1-IRF3 pathway . The compound maintains the open conformation of STING, which is different from the closed ‘lid’ conformation required by classical STING agonists . This unique mechanism enhances its bioavailability and effectiveness in various applications.
類似化合物との比較
Similar Compounds
2’3’-cGAMP: A classical STING agonist that requires a closed ‘lid’ conformation for activation.
Vadimezan (DMXAA): A murine STING agonist with antitumor activity.
Uniqueness
diABZI STING agonist-1 trihydrochloride stands out due to its non-nucleotide-based structure and its ability to maintain the open conformation of STING. This results in increased bioavailability and a broader range of applications compared to classical STING agonists .
特性
IUPAC Name |
1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKESNWHACHILIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54Cl3N13O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12468501.png)
![4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12468505.png)

![Ethyl 4-phenyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12468518.png)
![N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12468522.png)
![3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B12468533.png)

![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468539.png)
![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl thiophene-2-carboxylate](/img/structure/B12468547.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12468554.png)


![N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12468585.png)
![4,4'-[3-(2-Chlorobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine)](/img/structure/B12468588.png)
